3-Pyridylacetic Acid-d6
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Overview
Description
3-Pyridylacetic Acid-d6 is a deuterated form of 3-pyridylacetic acid, which is a pyridine derivative. This compound is labeled with heavy deuterium (d6), making it a stable isotope-labeled compound. It is commonly used in various scientific research fields, including medical, environmental, and industrial research. The molecular formula of this compound is C7HD6NO2, and it has a molecular weight of 143.17 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Pyridylacetic Acid-d6 involves the use of deuterated reagents to introduce the deuterium atoms into the molecule. One common method involves the chlorination of 3-methylpyridine to produce 2-chloro-3-methylpyridine, followed by cyanidation, alkaline hydrolysis, hydrogenation reduction, and salification to yield 3-pyridylacetic acid hydrochloride . This compound can then be further deuterated to produce this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process may include additional steps to ensure high purity and yield, such as recrystallization and chromatography. The compound is often produced in specialized facilities equipped to handle deuterated reagents and ensure the safety and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Pyridylacetic Acid-d6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyridine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize yield and selectivity .
Major Products
Major products formed from these reactions include various substituted pyridine derivatives, alcohols, and other functionalized compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3-Pyridylacetic Acid-d6 has a wide range of scientific research applications:
Chemistry: It is used as a labeled compound in studies involving reaction mechanisms and pathways.
Biology: The compound is used in metabolic studies to trace the degradation pathways of nicotine and other alkaloids.
Medicine: It serves as a reference material in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: The compound is used in the development of new materials and as a standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-Pyridylacetic Acid-d6 involves its role as a labeled compound in various studies. The deuterium atoms in the molecule allow researchers to trace its pathway and interactions in biological systems. This helps in understanding the molecular targets and pathways involved in the metabolism of related compounds, such as nicotine .
Comparison with Similar Compounds
Similar Compounds
3-Pyridylacetic Acid: The non-deuterated form of the compound, used in similar applications but without the labeling benefits.
2-Pyridylacetic Acid: A structural isomer with different reactivity and applications.
4-Pyridylacetic Acid: Another isomer with unique properties and uses in research.
Uniqueness
The uniqueness of 3-Pyridylacetic Acid-d6 lies in its deuterium labeling, which provides distinct advantages in tracing and studying metabolic pathways. This makes it a valuable tool in research fields requiring precise tracking of molecular interactions and transformations.
Properties
IUPAC Name |
2,2-dideuterio-2-(2,4,5,6-tetradeuteriopyridin-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7(10)4-6-2-1-3-8-5-6/h1-3,5H,4H2,(H,9,10)/i1D,2D,3D,4D2,5D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGNUNYPERJMVRM-KMHHPTQASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])C(=O)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676124 |
Source
|
Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190005-72-1 |
Source
|
Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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